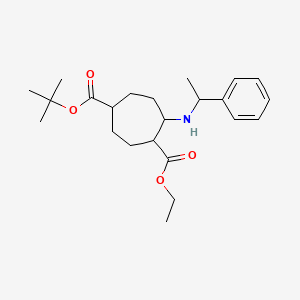
1-(tert-Butyl) 4-ethyl 5-((1-phenylethyl)amino)cycloheptane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662009 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it useful in various analytical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662009 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. The synthetic route often includes steps such as condensation reactions, cyclization, and functional group modifications. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32662009 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
MFCD32662009 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662009 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD32662009 has a wide range of applications in scientific research, including:
Chemistry: Used as a photoluminescent probe in various analytical techniques.
Biology: Employed in imaging and diagnostic applications due to its strong luminescent properties.
Medicine: Investigated for its potential use in cancer treatment, particularly in targeting and imaging cancer cells.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism by which MFCD32662009 exerts its effects involves its interaction with specific molecular targets. Its photoluminescent properties are due to the presence of functional groups that can absorb and emit light. This property is exploited in imaging and diagnostic applications, where the compound binds to specific targets and emits light upon excitation, allowing for visualization.
Comparison with Similar Compounds
MFCD32662009 can be compared with other photoluminescent compounds such as fluorescein and rhodamine. While all these compounds share the ability to emit light, MFCD32662009 is unique in its specific wavelength of emission and its stability under various conditions. Similar compounds include:
Fluorescein: Known for its use in fluorescence microscopy.
Rhodamine: Widely used in fluorescence imaging and as a dye.
Properties
Molecular Formula |
C23H35NO4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-(1-phenylethylamino)cycloheptane-1,4-dicarboxylate |
InChI |
InChI=1S/C23H35NO4/c1-6-27-22(26)19-14-12-18(21(25)28-23(3,4)5)13-15-20(19)24-16(2)17-10-8-7-9-11-17/h7-11,16,18-20,24H,6,12-15H2,1-5H3 |
InChI Key |
KQHFZPNXAIHAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
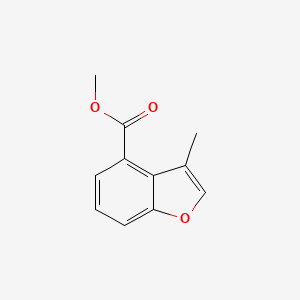
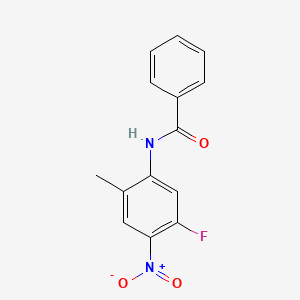
![Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
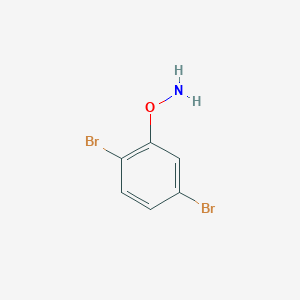

![Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
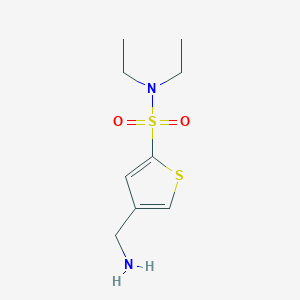
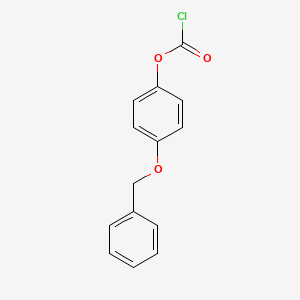
![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)
